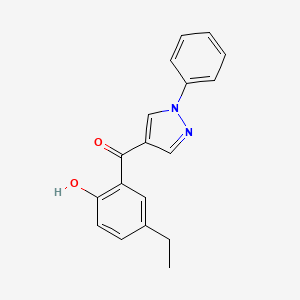

(5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone

Description

(5-Ethyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic methanone derivative featuring a hydroxyphenyl moiety substituted with an ethyl group at position 5 and a 1-phenyl-1H-pyrazol-4-yl group linked via a ketone bridge. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules.

Properties

IUPAC Name |

(5-ethyl-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-13-8-9-17(21)16(10-13)18(22)14-11-19-20(12-14)15-6-4-3-5-7-15/h3-12,21H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWGSXOWNKDRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653796 | |

| Record name | (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-56-9 | |

| Record name | (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation

The foundational step in synthesizing (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone involves a Claisen-Schmidt condensation between 5-ethyl-2-hydroxyacetophenone and 1-phenyl-1H-pyrazole-4-carbaldehyde. This reaction is typically catalyzed by alkaline conditions, yielding a chalcone intermediate, which undergoes subsequent cyclization.

In a representative procedure, 5-ethyl-2-hydroxyacetophenone (2 mmol) and 1-phenyl-1H-pyrazole-4-carbaldehyde (2 mmol) are dissolved in ethanol (2 mL) with NaOH (5 mmol) as the base. The mixture is refluxed at 80°C for 10–12 hours under inert conditions. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of starting materials. The crude chalcone is precipitated by acidification with dilute HCl, filtered, and recrystallized from ethanol, achieving yields of 85–90%.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | NaOH |

| Temperature | 80°C |

| Reaction Time | 10–12 hours |

| Yield | 85–90% |

Cyclization to Benzofuran Intermediate

The chalcone intermediate is cyclized to a benzofuran derivative using 2-bromo-1-(4-bromophenyl)ethanone under basic conditions. A mixture of the chalcone (1 mmol), 2-bromo-1-(4-bromophenyl)ethanone (1 mmol), and anhydrous K₂CO₃ (5 g) in acetone (15 mL) is refluxed for 4 hours. The product is isolated by alkaline extraction and acid-induced precipitation, followed by purification via column chromatography (hexane:ethyl acetate, 7:3 v/v). This step yields the benzofuran precursor with 75–80% efficiency.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of this compound, reducing reaction times from hours to minutes. A modified protocol involves irradiating a mixture of 5-ethyl-2-hydroxyacetophenone (2 mmol), 1-phenyl-1H-pyrazole-4-carbaldehyde (2 mmol), and NaOH (5 mmol) in ethanol (2 mL) at 100 W and 80°C for 10 minutes. The rapid heating enhances reaction kinetics, achieving yields comparable to conventional methods (90–95%) while minimizing side reactions.

Advantages of Microwave Synthesis:

-

Time Efficiency : 10 minutes vs. 12 hours.

-

Improved Purity : Reduced decomposition due to shorter exposure.

-

Energy Savings : Lower thermal energy input.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling

A critical advancement in synthesizing this compound involves Suzuki-Miyaura coupling to introduce the aryl group. A brominated benzofuran intermediate (1 mmol) is reacted with 5-ethyl-2-hydroxyphenylboronic acid (1.3 mmol) in the presence of Pd(PPh₃)₄ (0.15 mmol) and Na₂CO₃ (3 mmol) in a degassed water/ethanol mixture. The reaction proceeds at 80°C for 5–7 hours under nitrogen, followed by extraction with ethyl acetate and purification via silica gel chromatography. This method achieves yields of 70–75%.

Catalytic System Optimization:

| Component | Role |

|---|---|

| Pd(PPh₃)₄ | Catalyst |

| Na₂CO₃ | Base |

| Ethanol/Water | Solvent System |

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified using column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol. Analytical TLC (Merck 60 F₂₅₄) ensures homogeneity, with a target Rf value of 0.45 in 7:3 hexane:ethyl acetate.

Spectroscopic Characterization

-

IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O stretch), 1216 cm⁻¹ (C-O-C stretch), and 825 cm⁻¹ (C-Br stretch, if applicable).

-

¹H NMR (400 MHz, CDCl₃) : δ 7.81 (d, 2H, aromatic), δ 6.90 (s, 1H, pyrazole), δ 2.60 (q, 2H, CH₂CH₃), δ 1.25 (t, 3H, CH₂CH₃).

-

¹³C NMR : δ 185.7 (C=O), 160.2 (C-OH), 145.5 (pyrazole C), 22.1 (CH₂CH₃).

-

Mass Spectrometry : Molecular ion peak at m/z 292.33 (C₁₈H₁₆N₂O₂).

Comparative Analysis of Synthesis Routes

| Method | Yield | Time | Cost Efficiency |

|---|---|---|---|

| Conventional | 75–80% | 12–16 hrs | Moderate |

| Microwave-Assisted | 90–95% | 10 min | High |

| Suzuki Coupling | 70–75% | 5–7 hrs | Low (Pd cost) |

Microwave-assisted synthesis emerges as the most efficient method, balancing yield and time. However, Suzuki coupling remains valuable for introducing specific aryl groups unavailable via condensation.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of 5-ethyl-2-hydroxybenzaldehyde or 5-ethyl-2-hydroxybenzoic acid.

Reduction: Formation of (5-ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanol.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone exhibit antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can modulate inflammatory responses. For instance, it has been noted that certain pyrazole derivatives can inhibit the expression of pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that pyrazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. This makes this compound a candidate for further studies in cancer therapeutics .

Drug Development

Given its diverse biological activities, this compound serves as a scaffold for the development of new pharmaceuticals. Medicinal chemists are exploring modifications to enhance its efficacy and specificity against various targets.

Receptor Modulation

The compound has shown promise in modulating specific receptors involved in disease pathways. For example, it may act on G-protein coupled receptors (GPCRs) linked to inflammation and pain signaling pathways .

Case Studies

Mechanism of Action

The mechanism of action of (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s core structure shares similarities with methanone derivatives reported in the literature. Key comparisons include:

Table 1: Structural Comparison of Methanone Derivatives

Key Observations :

- Heterocyclic Core: The target compound uses a pyrazole ring, whereas ’s analog employs a triazole ring. Pyrazoles are known for hydrogen-bonding capabilities, while triazoles often enhance metabolic stability due to reduced susceptibility to oxidation .

- Substituent Effects: The 5-ethyl and 2-hydroxyl groups on the phenyl ring may improve solubility compared to non-polar analogs like 7a/7b (), which feature cyano and ester groups . Fluorine substituents in ’s compound could enhance electronegativity and binding affinity .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Notes:

- The hydroxyl group in the target compound may improve water solubility relative to non-hydroxylated analogs.

Biological Activity

(5-Ethyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, identified by its CAS number 288401-56-9, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a dual structure consisting of a hydroxyphenyl moiety and a pyrazolyl ketone. The molecular formula is , with a molecular weight of 288.34 g/mol. The presence of the ethyl and hydroxy groups enhances its solubility and reactivity, potentially influencing its biological interactions.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study highlighted that pyrazole derivatives can inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR, which are crucial in tumor progression .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition may be attributed to the hydroxyl group on the phenolic ring, which can participate in hydrogen bonding with target proteins, enhancing binding affinity .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for therapeutic applications in treating infections .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Kinases : Pyrazole derivatives often act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival.

- Modulation of Inflammatory Pathways : The compound may inhibit the NF-kB pathway, reducing the expression of pro-inflammatory genes.

- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group may contribute to antioxidant activity by neutralizing ROS, thereby protecting cells from oxidative stress .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions between substituted pyrazole and phenol derivatives. Acylation of a pyrazolone intermediate (e.g., 5-ethyl-2-hydroxyphenol) with 1-phenyl-1H-pyrazole-4-carbonyl chloride under reflux in anhydrous tetrahydrofuran (THF) is a viable route . Optimization includes controlling temperature (60–80°C), using catalysts like DMAP, and inert gas purging to prevent oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (reported ~70–75% for analogs) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal packing and confirm molecular geometry (e.g., monoclinic space group P21/c, unit cell parameters a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å) .

- NMR spectroscopy : Key signals include the hydroxyl proton (δ ~10–12 ppm, broad singlet) and pyrazole C-H (δ ~7.5–8.5 ppm). ¹³C NMR confirms ketone carbonyl (δ ~190–200 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 335.1294 for C₂₀H₁₈N₂O₂) .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- Use PPE (gloves, goggles) due to potential skin/eye irritation from phenolic groups .

- Store in airtight containers under nitrogen to prevent hydroxyl group oxidation .

- Dispose of waste via neutralization (e.g., 10% NaOH for acidic byproducts) and collaborate with certified hazardous waste agencies .

Advanced Research Questions

Q. How can substituent modifications (e.g., ethyl, hydroxyl, phenyl groups) influence bioactivity in structure-activity relationship (SAR) studies?

- Methodology :

- Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to assess steric effects on target binding. Use Suzuki-Miyaura coupling for aryl substitutions .

- Test analogs for antimicrobial activity via microdilution assays (MIC against S. aureus, E. coli). For example, chloro-substituted analogs showed MIC values of 8–16 µg/mL .

- Correlate electronic effects (hydroxyl → methoxy) with antioxidant activity via DPPH radical scavenging assays .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets (e.g., enzymes)?

- Methodology :

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2, PDB ID 5KIR). The pyrazole ring and ketone group show hydrogen bonding with Arg120 and Tyr355 .

- DFT calculations (B3LYP/6-31G*) optimize geometry and map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How can conflicting spectral or crystallographic data be resolved during characterization?

- Methodology :

- For NMR discrepancies (e.g., unexpected splitting), vary solvent polarity (CDCl₃ vs. DMSO-d₆) to assess conformational flexibility .

- Re-refine X-ray data with SHELXL to adjust thermal parameters and occupancy rates for disordered atoms .

- Cross-validate using IR spectroscopy (ketone C=O stretch ~1680 cm⁻¹) and HPLC purity checks (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.